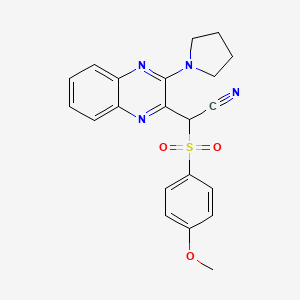

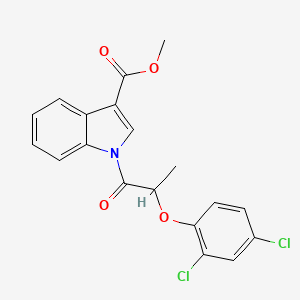

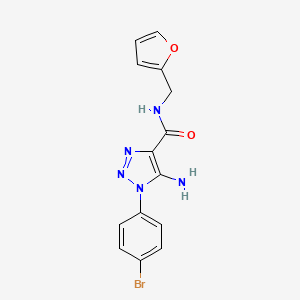

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as FTY720, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but recent studies have shown its potential in treating various diseases, including multiple sclerosis, cancer, and Alzheimer's disease.

Mecanismo De Acción

FTY720 exerts its therapeutic effects through multiple mechanisms of action. The compound acts as a sphingosine-1-phosphate (S1P) receptor modulator that regulates the migration of immune cells, including T cells and B cells. FTY720 binds to S1P receptors on immune cells, causing their internalization and degradation, thereby preventing their migration to the central nervous system and reducing inflammation. FTY720 also induces apoptosis in cancer cells by activating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, FTY720 reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.

Biochemical and Physiological Effects:

FTY720 has several biochemical and physiological effects that contribute to its therapeutic potential. The compound modulates the immune response by reducing the migration of immune cells, including T cells and B cells, to the central nervous system, thereby reducing inflammation and nerve damage. FTY720 also induces apoptosis in cancer cells by activating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, FTY720 reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FTY720 has several advantages for lab experiments, including its high potency and specificity for S1P receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, FTY720 also has some limitations, including its complex synthesis method, its poor solubility in water, and its potential for off-target effects.

Direcciones Futuras

For FTY720 research include investigating its potential in combination therapy with other drugs, identifying its molecular targets and signaling pathways, and developing new formulations to improve its solubility and bioavailability.

Métodos De Síntesis

FTY720 is a synthetic compound that is synthesized by a multi-step process. The synthesis of FTY720 involves the reaction of 2-aminothiazole with 4-fluorobenzaldehyde to form 2-(2-(4-fluorophenyl)thiazol-4-yl)ethanamine. The obtained compound is then reacted with 2-(naphthalen-2-yloxy)acetic acid to form the final product, FTY720. The synthesis of FTY720 is a complex process that requires skilled chemists and specialized equipment.

Aplicaciones Científicas De Investigación

FTY720 has been extensively studied for its potential therapeutic applications. The compound has shown promising results in treating multiple sclerosis, cancer, and Alzheimer's disease. In multiple sclerosis, FTY720 acts as an immunomodulator that prevents the migration of immune cells to the central nervous system, thereby reducing inflammation and nerve damage. In cancer, FTY720 induces apoptosis, inhibits angiogenesis, and enhances the immune response against cancer cells. In Alzheimer's disease, FTY720 has been shown to improve cognitive function and reduce neuroinflammation.

Propiedades

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c24-19-8-5-17(6-9-19)23-26-20(15-29-23)11-12-25-22(27)14-28-21-10-7-16-3-1-2-4-18(16)13-21/h1-10,13,15H,11-12,14H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYCORHAKVCSLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

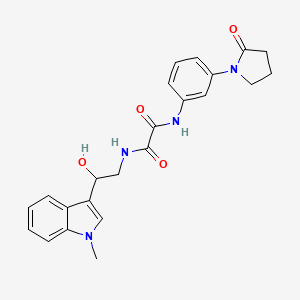

![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)

![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)

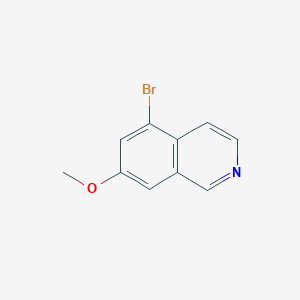

![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)

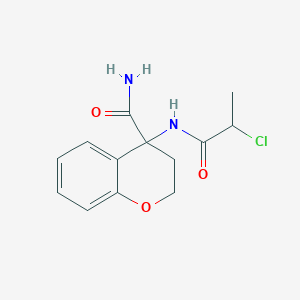

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2396682.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)